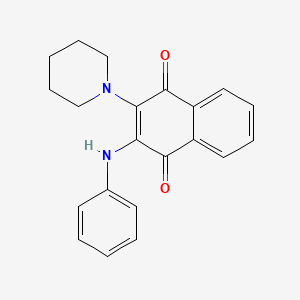
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione, also known as APN or ML-18, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of naphthalene-1,4-dione derivatives and has shown promising results in inhibiting the growth of cancer cells.
Applications De Recherche Scientifique
Pharmacokinetic and Pharmacodynamic Research
Studies have explored the pharmacokinetics and pharmacodynamics of compounds structurally related to 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione, focusing on their absorption, distribution, metabolism, and excretion in the body, as well as their mechanism of action. For instance, the pharmacokinetics and pharmacodynamics of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione in patients with postmenopausal breast cancer highlight the drug's ability to suppress plasma oestradiol levels effectively, indicating the potential of related compounds in therapeutic applications (Haynes et al., 2004).
Antitumor Activity
The novel topoisomerase I inhibitor 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11) has shown broad preclinical antitumor activity. Such research underscores the importance of derivatives of 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione in developing treatments for various cancers, including colorectal, cervical, and ovarian carcinomas (Rowinsky et al., 1994).
Neurological Disorders Treatment
Compounds like L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, have been tested as single agents for the treatment of schizophrenia, albeit with limited success. This area of research opens up possibilities for using related compounds in treating neurological and psychiatric disorders by modulating neurotransmitter systems (Marenco et al., 2002).
Metabolic Pathway Disorders
Research into Nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), targeting tyrosine metabolism disorders like hereditary tyrosinemia type 1 (HT-1) and potentially alkaptonuria (AKU), illustrates the application of 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione derivatives in treating metabolic pathway disorders (Lock et al., 2014).
Enhancing Growth Hormone Secretion
Piperidine, a component related to the chemical structure , has been shown to enhance growth hormone secretion, which could have implications for treating growth hormone deficiencies or in sports medicine to support recovery and performance enhancement (Mendelson et al., 1981).
Mécanisme D'action
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. .
Propriétés
IUPAC Name |
2-anilino-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20-16-11-5-6-12-17(16)21(25)19(23-13-7-2-8-14-23)18(20)22-15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZJPLQFQZWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

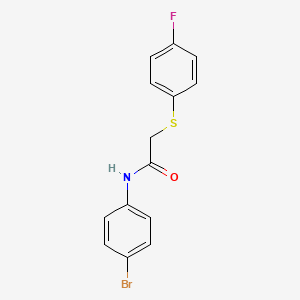
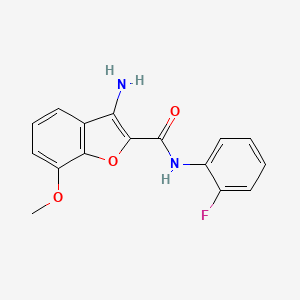
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)
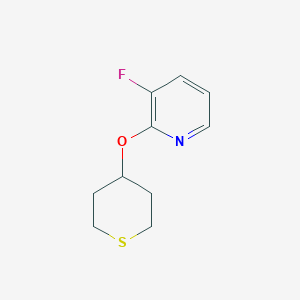
![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)

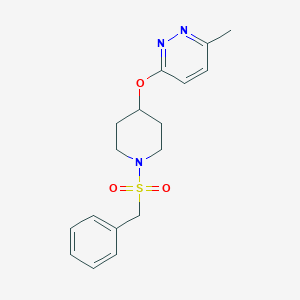

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)
![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)
![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2466917.png)